molecular formula C9H9BrO B1281933 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran CAS No. 102292-30-8

5-Bromo-2-methyl-2,3-dihydro-1-benzofuran

Cat. No. B1281933
CAS RN: 102292-30-8
M. Wt: 213.07 g/mol
InChI Key: FEPPMMHYULGHKP-UHFFFAOYSA-N
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Description

The compound "5-Bromo-2-methyl-2,3-dihydro-1-benzofuran" is a derivative of benzofuran, which is a heterocyclic compound consisting of fused benzene and furan rings. Benzofuran derivatives are of significant interest due to their diverse biological activities and their use in the synthesis of pharmaceuticals.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves the Lewis acid-catalyzed synthesis from acrolein dimer and 1,3-dicarbonyl compounds, using N-bromosuccinimide as an oxidizing agent, which can lead to the formation of 2,3-disubstituted benzofurans . Another method describes the synthesis of 2-(azidomethyl)-5-bromobenzofuran from 5-bromobenzofuran-2-carboxylic acid, which involves a reduction followed by iodination and reaction with sodium azide . Additionally, a CuI-catalyzed domino process using 1-bromo-2-iodobenzenes and beta-keto esters has been reported to produce 2,3-disubstituted benzofurans .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can vary depending on the substituents attached to the benzofuran core. For instance, in the compound "2-(4-Bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran," the methylsulfinyl substituent and the 4-bromophenyl ring exhibit specific orientations with respect to the benzofuran plane, which are stabilized by intermolecular interactions . Similarly, "2-[5-(4-Bromophenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetic acid" displays distinct dihedral angles between the 4-bromophenyl rings and the benzofuran planes, with the methylsulfanyl substituent almost perpendicular to the benzofuran fragment .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, the solvolysis of benzyl 5-O-p-bromophenylsulphonyl-2,3-O-isopropylidene-β-D-ribofuranoside leads to products arising from direct solvolytic displacement and benzyloxy-group migration . Acyloxy neighboring-group participation has been observed in the acid-catalyzed cleavage of methyl 2,3-anhydro-beta-D-ribofuranoside, resulting in halogen substitution . Furthermore, the reaction of 7-hydroxy-8-formyl-2-methylisoflavone with ethyl bromomalonate has been used for the synthesis of furano(2',3':7,8)-2-methylisoflavone .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structures. The presence of substituents such as bromo, methyl, or methoxymethyl groups can affect the compound's reactivity, boiling point, melting point, and solubility. For instance, the intermolecular interactions observed in the crystal structures of certain benzofuran derivatives, such as hydrogen bonds and halogen bonds, can impact their melting points and solubility . The regioselective O-demethylation of aryl methyl ethers has been studied to understand the influence of substituents on the reactivity of benzofuran derivatives .

Scientific Research Applications

Photostimulated Reactions and Reduction Processes

5-Bromo-2-methyl-2,3-dihydro-1-benzofuran has been studied in the context of photostimulated reactions and reduction processes. Santiago E. Vaillard et al. (2004) explored the photostimulated reactions of aryl and alkyl chlorides and bromides, including 1-allyloxy-2-bromobenzene, with the monoanion of reduced ethyl benzoate, leading to reduced products like 3-methyl-2,3-dihydro-benzofuran in high yields (Vaillard, Postigo, & Rossi, 2004).

Synthesis and Domino Reactions

Biao Lu et al. (2007) described the synthesis of 2,3-disubstituted benzofurans through CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters. This process involves intermolecular C-C bond formation and subsequent intramolecular C-O bond formation, allowing the creation of benzofurans with different substituents at the 5- and 6-position (Lu, Wang, Zhang, & Ma, 2007).

Molecular Docking and Antituberculosis Study

Research by B. Thorat et al. (2016) focused on the synthesis of 1-Benzofuran-2-carbohydrazide and its derivatives, demonstrating their potential in antituberculosis studies. This study highlights the significance of benzofuran compounds, including those with a 5-bromo substitution, in medicinal chemistry and drug development (Thorat et al., 2016).

Antimicrobial Activities

The synthesis and characterization of benzofuran compounds, including those with 5-bromo substitution, have also been investigated for their antimicrobial properties. P. Sanjeeva et al. (2021) and H. M. N. Kumari et al. (2019) both explored benzofuran derivatives, showcasing their antimicrobial activities against various bacterial strains. These studies underline the potential of such compounds in developing new antimicrobial agents (Sanjeeva, Rao, Prasad, & Ramana, 2021) (Kumari, Mathada, Kumar, Suda, & Basavaraja, 2019).

Mechanism of Action

Target of Action

5-Bromo-2-methyl-2,3-dihydro-1-benzofuran is a derivative of benzofuran, a class of compounds that have been shown to have strong biological activities Benzofuran compounds have been found to interact with various biological targets, including enzymes, vascular endothelial growth factor receptor, and epidermal growth factor receptor , which play crucial roles in disease progression.

Mode of Action

Benzofuran derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with its targets, leading to changes that inhibit the growth of tumors, bacteria, and viruses, or reduce oxidative stress.

Biochemical Pathways

Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways . For instance, their anti-tumor activity could involve pathways related to cell proliferation and apoptosis, while their antibacterial activity could involve pathways related to bacterial cell wall synthesis or protein production.

Pharmacokinetics

Recent compounds developed from benzofuran derivatives have achieved improved bioavailability, allowing for once-daily dosing . This suggests that this compound may also have favorable ADME properties that enhance its bioavailability.

Result of Action

Benzofuran derivatives have been reported to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects suggest that the compound may induce changes at the molecular and cellular levels that inhibit the growth of tumors, bacteria, and viruses, or reduce oxidative stress.

Safety and Hazards

While specific safety and hazards for “5-Bromo-2-methyl-2,3-dihydro-1-benzofuran” are not available, benzofuran derivatives should be handled with care due to their potential biological activities .

Future Directions

Benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

properties

IUPAC Name

5-bromo-2-methyl-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPPMMHYULGHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30535719
Record name 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30535719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102292-30-8
Record name 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30535719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-methyl-2,3-dihydro-1-benzofuran
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Synthesis routes and methods I

Procedure details

A solution of 215 ml of bromine in 450 ml of methylene chloride is added dropwise over 21/2 hours to an ice-cooled mixture of 562.3 g of 2,3-dihydro-2-methylbenzo[b]furan, 1600 ml of methylene chloride, 1600 ml of water and 352.5 g of sodium bicarbonate. After the mixture has been stirred for another 11/2 hours at the same temperature, the aqueous phase is separated and extracted with two 300 ml portions of methylene chloride. The combined organic phases are washed with 2×250 ml of water, dried over sodium sulfate and concentrated. After removal of all constituents having a boiling point below 99° C. under a pressure of 8 mbar, there are obtained 750.7 g of 5-bromo-2,3-dihydro-2-methylbenzo[b]furan as residue.
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215 mL
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450 mL
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562.3 g
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1600 mL
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352.5 g
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1600 mL
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Synthesis routes and methods II

Procedure details

With efficient stirring, 283 g. (1.77 moles) of bromine are added dropwise at 0°-5° C. to a mixture of 237 g (1.77 moles) of 2,3-dihydro-2-methylbenzo[b]furan, 148.7 g (1.77 moles) of sodium bicarbonate, 500 ml of methylene chloride and 500 ml of water. When the addition of bromine is complete, the mixture is stirred for another 1/2 hour at 20°-25° C. The organic phase is separated, dried over sodium sulfate, concentrated and fractionated in vacuo. Yield: 242 g (66% of theory) of 5-bromo-2,3-dihydro-2-methylbenzo[b]furan and 77 g (15% theory) of 5,7-dibromo-2,3-dihydro-2-methylbenzo[b]furan.
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1.77 mol
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237 g
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148.7 g
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500 mL
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